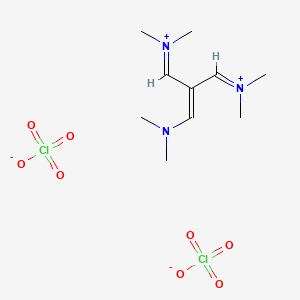
(1-Amino-2-methylbutyl)phosphonic acid
Vue d'ensemble
Description
“(1-Amino-2-methylbutyl)phosphonic acid” is a chemical compound with the molecular formula C5H14NO3P . It appears as a white powder .
Synthesis Analysis
The synthesis of phosphonic acids and their esters, which “(1-Amino-2-methylbutyl)phosphonic acid” belongs to, has been a subject of interest in metal phosphonate chemistry . The most popular synthetic methods leading to phosphonic acids and their esters include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .Molecular Structure Analysis
“(1-Amino-2-methylbutyl)phosphonic acid” contains a total of 23 bonds; 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 phosphonate .Chemical Reactions Analysis
Phosphonic acids, including “(1-Amino-2-methylbutyl)phosphonic acid”, have found use in numerous fields, especially chemistry and biochemistry . They are known to undergo various chemical reactions, including those involving P–C, P–O, P–S, or P–N bonds .Physical And Chemical Properties Analysis
“(1-Amino-2-methylbutyl)phosphonic acid” is a white powder . It has a molecular weight of 167.14 .Applications De Recherche Scientifique
Antitumor Activity
(1-Amino-2-methylbutyl)phosphonic acid derivatives have been synthesized and tested for their antitumor activity. These compounds, derived from vinblastine, exhibit remarkable in vitro and in vivo antitumor properties. Specifically, alkyl substituents on the phosphonate greatly influence the antitumor activity, with stereochemistry playing a critical role (Lavielle et al., 1991).
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of phosphonate derivatives. Such synthetic approaches are essential for creating specific configurations of molecules, which are critical in medicinal chemistry (Smith et al., 2003).
Synthesis of Bis(phosphonic Acid)s
(1-Amino-2-methylbutyl)phosphonic acid plays a role in the synthesis of bis(phosphonic acid)s, demonstrating its utility in creating complex molecular structures for various applications (Egorov et al., 2011).
Biological Applications and Metabolic Regulation
Aminophosphonic acids, including (1-Amino-2-methylbutyl)phosphonic acid, are significant in biological applications. Their stability against enzymatic hydrolysis makes them useful in metabolic regulation and potential drug development against metabolic disorders (Orsini et al., 2010).
Calcium Binding Properties
The calcium-binding properties of amino phosphonic acids have been studied, highlighting their potential applications in biochemical processes involving calcium interactions (Demadis et al., 2009).
Framework Synthesis in Chemistry
This compound has been utilized in creating frameworks in chemical structures, particularly in coordination with zinc atoms, demonstrating its versatility in materials science (Hartman et al., 2000).
Broad Spectrum in Medicinal Chemistry
The compound is part of the α-aminophosphonate/phosphinate motif, which has a wide range of applications in medicinal chemistry, including enzyme inhibition and drug development (Mucha et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The field of phosphonic acids, including “(1-Amino-2-methylbutyl)phosphonic acid”, is expected to see further developments in the future. There has been a push towards cleaner and more efficient approaches to their synthesis, including high-throughput synthesis and mechanochemical synthesis . The development of new applications in separation science is also anticipated .
Propriétés
IUPAC Name |
(1-amino-2-methylbutyl)phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-3-4(2)5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQKPEWLSMCOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(N)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297756 | |
| Record name | (1-amino-2-methylbutyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-2-methylbutyl)phosphonic acid | |
CAS RN |
20459-61-4 | |
| Record name | P-(1-Amino-2-methylbutyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20459-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 117802 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020459614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC117802 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-amino-2-methylbutyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(11bS)-N,N-Dimethyl-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3342341.png)

![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)

![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)





